molecular formula C8H11ClO2 B8514519 4-Chloro-1-(2-furyl)-1-butanol

4-Chloro-1-(2-furyl)-1-butanol

Cat. No.: B8514519
M. Wt: 174.62 g/mol
InChI Key: XKIGWPGIXAVDQH-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-furyl)-1-butanol is a chlorinated alcohol derivative featuring a 2-furyl substituent at the 1-position of a four-carbon chain terminated by a hydroxyl group. Applications may include roles as intermediates in pharmaceutical synthesis, given the cytotoxic properties observed in structurally related halogenated compounds .

Properties

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

4-chloro-1-(furan-2-yl)butan-1-ol

InChI

InChI=1S/C8H11ClO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6-7,10H,1,3,5H2

InChI Key

XKIGWPGIXAVDQH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CCCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent/Functional Group Molecular Formula CAS Number Key Characteristics
4-Chloro-1-(2-furyl)-1-butanol 2-Furyl, -OH C₈H₁₁ClO₂ Not provided Heteroaromatic furyl group enhances electron donation; potential electrochemical modulation .
4-Chloro-1-butanol -Cl, -OH C₄H₉ClO 928-51-8 Simple chloro-alcohol; industrial solvent; may contain THF impurities .
4-Chloro-1-(4-fluorophenyl)butan-1-one 4-Fluorophenyl, ketone C₁₀H₁₀ClFO Not provided Ketone functional group; used in cytotoxic hybrid compound synthesis via N-alkylation .
4-(4-Chlorophenyl)sulfanylbutan-1-ol 4-Chlorophenyl, sulfanyl C₁₀H₁₃ClOS 15446-08-9 Sulfanyl group increases hydrophobicity; potential for distinct reactivity .

Electrochemical Properties

The electron-donating capacity of substituents significantly affects reduction potentials. Cyclic voltammetry studies on quinone derivatives with aryl groups (e.g., phenyl, 2-thienyl, 2-furyl) reveal that 2-furyl substituents induce the largest cathodic shifts (E₁/₂ = −430 mV), making reduction more difficult compared to phenyl (−384 mV) or 2-thienyl (−410 mV) groups . This suggests that this compound may exhibit unique redox behavior in applications such as catalysis or drug metabolism.

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